Cas no 1421526-03-5 (N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide)

N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide structure
1421526-03-5 structure
商品名:N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide
CAS番号:1421526-03-5
MF:C20H18F3N3O
メガワット:373.371634960175
CID:6206050
PubChem ID:71789015

N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide
    • AKOS024538795
    • F6209-0143
    • 1421526-03-5
    • N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
    • N-[3-(2-PHENYLIMIDAZOL-1-YL)PROPYL]-2-(TRIFLUOROMETHYL)BENZAMIDE
    • N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide
    • インチ: 1S/C20H18F3N3O/c21-20(22,23)17-10-5-4-9-16(17)19(27)25-11-6-13-26-14-12-24-18(26)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,25,27)
    • InChIKey: SSDJPNZPHSREOD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=CC=1C(NCCCN1C=CN=C1C1C=CC=CC=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 373.14019669g/mol
  • どういたいしつりょう: 373.14019669g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 46.9Ų

N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6209-0143-3mg
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
3mg
$63.0 2023-09-09
Life Chemicals
F6209-0143-100mg
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
100mg
$248.0 2023-09-09
Life Chemicals
F6209-0143-20μmol
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6209-0143-10mg
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
10mg
$79.0 2023-09-09
Life Chemicals
F6209-0143-5mg
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
5mg
$69.0 2023-09-09
Life Chemicals
F6209-0143-10μmol
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6209-0143-2μmol
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6209-0143-5μmol
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6209-0143-50mg
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
50mg
$160.0 2023-09-09
Life Chemicals
F6209-0143-15mg
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
1421526-03-5
15mg
$89.0 2023-09-09

N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide 関連文献

N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamideに関する追加情報

Comprehensive Overview of N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide (CAS No. 1421526-03-5)

In the realm of pharmaceutical and organic chemistry, N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide (CAS No. 1421526-03-5) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its imidazole and trifluoromethyl moieties, is a subject of ongoing research in drug discovery and material science. Its molecular formula and intricate architecture make it a promising candidate for various biomedical applications, particularly in the development of small-molecule inhibitors and targeted therapies.

The imidazole ring in N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide is a well-known pharmacophore, often associated with enzyme inhibition and receptor modulation. This structural motif is prevalent in many FDA-approved drugs, underscoring its importance in medicinal chemistry. The presence of the trifluoromethyl group further enhances the compound's metabolic stability and lipophilicity, traits highly sought after in drug design. Researchers are particularly interested in how these properties can be leveraged to improve bioavailability and therapeutic efficacy.

Recent trends in AI-driven drug discovery have spotlighted compounds like N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide. Machine learning models are being employed to predict its binding affinities and ADMET profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity), accelerating the identification of potential therapeutic targets. This aligns with the growing demand for computational chemistry tools that streamline the drug development process. Additionally, the compound's synthetic versatility makes it a valuable scaffold for structure-activity relationship (SAR) studies, a hot topic in contemporary research.

From a commercial perspective, N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide is often discussed in the context of custom synthesis and contract research organizations (CROs). Its CAS No. 1421526-03-5 serves as a critical identifier for procurement and regulatory compliance. Suppliers and researchers frequently search for high-purity samples of this compound, emphasizing the need for reliable analytical methods such as HPLC and NMR spectroscopy to ensure quality control.

Environmental and green chemistry considerations are also shaping the discourse around this compound. Innovations in solvent-free synthesis and catalytic processes are being explored to minimize the ecological footprint of producing such complex molecules. This resonates with the broader push for sustainable pharmaceutical manufacturing, a priority for both academia and industry.

In summary, N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2-(trifluoromethyl)benzamide (CAS No. 1421526-03-5) represents a fascinating intersection of chemistry, biology, and technology. Its multifaceted applications—from drug discovery to material science—highlight its relevance in modern scientific endeavors. As research continues to unravel its full potential, this compound is poised to remain a key player in the advancement of precision medicine and innovative therapeutics.

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